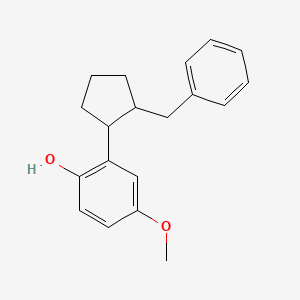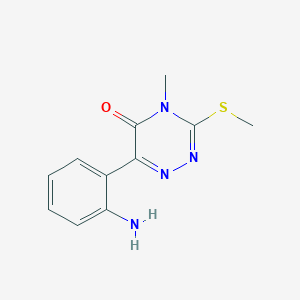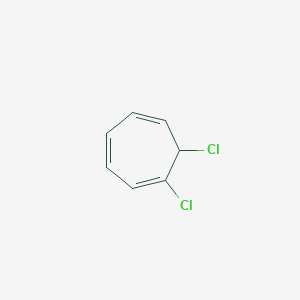
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- is a chemical compound with a molecular formula of C6H11ClOS. This compound is known for its unique structure, which includes a sulfenyl chloride group attached to a butane backbone with additional chlorine and oxo substituents. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- typically involves the reaction of butane derivatives with sulfenyl chloride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form corresponding sulfenic acids.
Wissenschaftliche Forschungsanwendungen
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- involves its reactivity with nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with various substrates. This reactivity is utilized in synthetic chemistry to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- can be compared with other sulfenyl chloride compounds such as:
Methanesulfenyl chloride: A simpler compound with a single carbon backbone.
Ethanesulfenyl chloride: Similar to methanesulfenyl chloride but with an additional carbon atom.
Propane-1-sulfenyl chloride: A three-carbon backbone with a sulfenyl chloride group.
Butane-1-sulfenyl chloride: Similar to 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- but without the additional chlorine and oxo substituents.
These comparisons highlight the unique structure and reactivity of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- due to its specific substituents and functional groups.
Eigenschaften
CAS-Nummer |
61541-84-2 |
|---|---|
Molekularformel |
C6H10Cl2OS |
Molekulargewicht |
201.11 g/mol |
IUPAC-Name |
(1-chloro-3,3-dimethyl-2-oxobutyl) thiohypochlorite |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,3)4(9)5(7)10-8/h5H,1-3H3 |
InChI-Schlüssel |
VCJUNMULYMJTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(SCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)

![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)



![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)
